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molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3

2-Phenylimidazo[1,2-a]pyrimidine

Cat. No. B097590
M. Wt: 195.22 g/mol
InChI Key: ONYRUSCZUWEZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255573

Procedure details

A mixture of 9.5 g of 2-aminopyrimidine (0.1 mole), 20 g of ω-bromoacetophenone (0.1 mole) and 200 ml of 95% ethanol is refluxed for three hours and then heated at 60° for an additional 12 hours with stirring. After cooling, the reaction product is condensed to a thick liquid by evaporating it in a rotary evaporator. The residue is mixed with 500 ml of methylene chloride and 100 ml of 3 N sodiumhydroxide solution. The mixture is stirred for 10 minutes and then separated in two layers in a separatory funnel. The lower layer (solvent) is collected, washed with 100 ml of water and then evaporated to dryness under reduced pressure. The residue is washed with 2-propanol on a glass filter and dried in vacuum to yield about 20 g of 2-phenylimidazo(1,2-a)pyrimidine, m.p. 200° to 202° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O>C(O)C>[C:12]1([C:10]2[N:1]=[C:2]3[N:7]=[CH:6][CH:5]=[CH:4][N:3]3[CH:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for an additional 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
condensed to a thick liquid
CUSTOM
Type
CUSTOM
Details
by evaporating it
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is mixed with 500 ml of methylene chloride and 100 ml of 3 N sodiumhydroxide solution
STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
separated in two layers in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The lower layer (solvent) is collected
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
WASH
Type
WASH
Details
The residue is washed with 2-propanol on a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC=N2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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